molecular formula C10H10NO5P B13916923 2-Methyl 5-phosphono-1H-indole-2-carboxylate CAS No. 284660-87-3

2-Methyl 5-phosphono-1H-indole-2-carboxylate

Cat. No.: B13916923
CAS No.: 284660-87-3
M. Wt: 255.16 g/mol
InChI Key: DQBOONRDPUXTOZ-UHFFFAOYSA-N
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Description

2-Methyl 5-phosphono-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Methyl 5-phosphono-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods to ensure efficiency and cost-effectiveness. The use of phase-transfer catalysis and other advanced techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl 5-phosphono-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl 5-phosphono-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl 5-phosphono-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole scaffold allows it to bind with high affinity to multiple receptors and enzymes, inhibiting their activity. This binding can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl 5-phosphono-1H-indole-2-carboxylate stands out due to its phosphono group, which imparts unique chemical properties and potential biological activities. This differentiates it from other indole derivatives that may lack this functional group .

Properties

CAS No.

284660-87-3

Molecular Formula

C10H10NO5P

Molecular Weight

255.16 g/mol

IUPAC Name

(2-methoxycarbonyl-1H-indol-5-yl)phosphonic acid

InChI

InChI=1S/C10H10NO5P/c1-16-10(12)9-5-6-4-7(17(13,14)15)2-3-8(6)11-9/h2-5,11H,1H3,(H2,13,14,15)

InChI Key

DQBOONRDPUXTOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(O)O

Origin of Product

United States

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